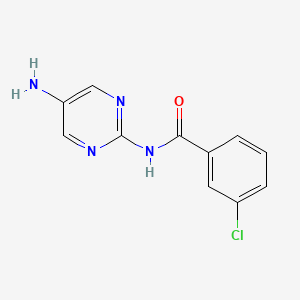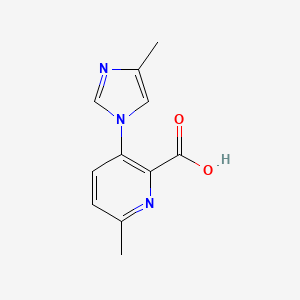
2-Oxazolecarboximidamide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole-2-carboxamidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including oxazole-2-carboxamidine hydrochloride, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® at room temperature, followed by oxidation using manganese dioxide . Another approach involves the reaction of nitriles with β-amino alcohols under microwave irradiation with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for oxazole derivatives typically focus on eco-friendly catalytic systems. Magnetic nanocatalysts have been developed for the efficient synthesis of oxazole derivatives, allowing for simple separation from the reaction mixture using an external magnet .
Análisis De Reacciones Químicas
Types of Reactions
Oxazole-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving oxazole derivatives are less common but can be achieved under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Sulfuric acid, acetic anhydride, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit a range of biological activities .
Aplicaciones Científicas De Investigación
Oxazole-2-carboxamidine hydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of oxazole-2-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A basic structure with a five-membered ring containing oxygen and nitrogen.
Oxazoline: A related compound with a similar ring structure but different substitution patterns.
Uniqueness
Oxazole-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propiedades
Fórmula molecular |
C4H6ClN3O |
|---|---|
Peso molecular |
147.56 g/mol |
Nombre IUPAC |
1,3-oxazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H |
Clave InChI |
ZBHFWFPCUUZWPF-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=N1)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


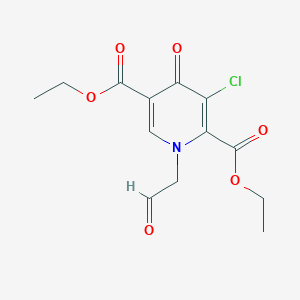
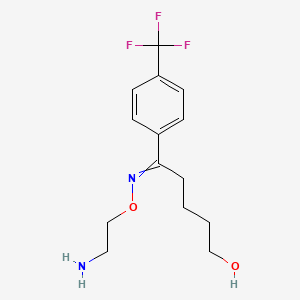
![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)
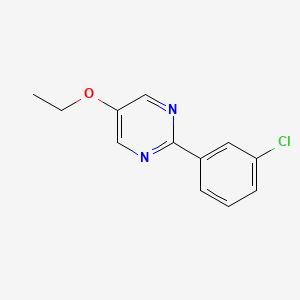
![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)
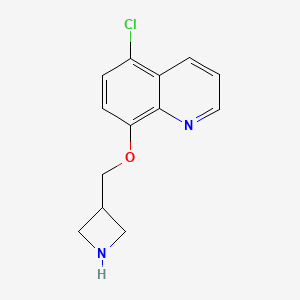
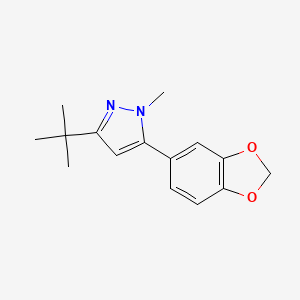
![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)
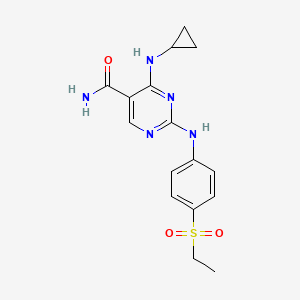
![2,3,5-Trichlorothieno[3,2-b]pyridine](/img/structure/B13885312.png)
